molecular formula C15H28N2O5 B8115898 TCO-PEG2-oxyamine

TCO-PEG2-oxyamine

Cat. No.: B8115898
M. Wt: 316.39 g/mol
InChI Key: CCSDNWMMSWOXRM-OWOJBTEDSA-N
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Description

TCO-PEG2-oxyamine is a heterobifunctional bioorthogonal linker featuring a trans-cyclooctene (TCO) group and an oxyamine group connected by a polyethylene glycol (PEG2) spacer. The TCO moiety enables rapid, specific conjugation with tetrazine-tagged molecules via inverse electron-demand Diels-Alder (IEDDA) reactions, while the oxyamine group reacts with aldehydes or ketones to form reversible oxime bonds. These bonds can be stabilized through reduction to secondary amines . The PEG2 linker enhances aqueous solubility and reduces steric hindrance, making the compound ideal for applications in bioconjugation, drug delivery, and molecular imaging. This compound is widely used in ultrafast bioorthogonal labeling strategies, particularly in live-cell systems where rapid reaction kinetics are critical .

Properties

IUPAC Name

[(4E)-cyclooct-4-en-1-yl] N-[2-[2-(2-aminooxyethoxy)ethoxy]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O5/c16-21-13-12-20-11-10-19-9-8-17-15(18)22-14-6-4-2-1-3-5-7-14/h1-2,14H,3-13,16H2,(H,17,18)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSDNWMMSWOXRM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CCCC(C1)OC(=O)NCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C/C=C/CCC(C1)OC(=O)NCCOCCOCCON
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of Hydroxylamine Salts with Ketones

Hydroxylamine sulfate (NH₂OH·H₂SO₄) reacts with ketones in the presence of a carbonate base (e.g., Na₂CO₃) and an alkanol solvent (e.g., methanol):
R1R2C=O+NH2OHR1R2C=N-OH+H2O\text{R}_1\text{R}_2\text{C=O} + \text{NH}_2\text{OH} \rightarrow \text{R}_1\text{R}_2\text{C=N-OH} + \text{H}_2\text{O}
Conditions :

  • Temperature: 65–110°C

  • Base: 1.0–1.6 equivalents of Na₂CO₃ per hydroxylamine equivalent

  • Solvent: Methanol or ethanol with <5% water.

Phase Separation and Purification

Post-reaction, water is added to induce phase separation:

  • Organic phase : Contains the oxyamine product and unreacted ketone.

  • Aqueous phase : Contains inorganic salts (e.g., Na₂SO₄).
    Subsequent distillation removes residual alkanol and water, yielding >95% pure oxyamine.

Incorporation of the PEG2 Spacer

The PEG2 spacer is introduced via carbamate or ether linkages. A common strategy involves reacting the oxyamine intermediate with a PEG-diol derivative:

Carbamate Linkage Formation

The oxyamine reacts with a PEG2 bis-carbonate in the presence of a base (e.g., triethylamine):
ONH2-R+O=C(OCH2CH2O)2COONH-C(O)-O-(CH2CH2O)2-R’\text{ONH}_2\text{-R} + \text{O=C(OCH}_2\text{CH}_2\text{O)}_2\text{CO} \rightarrow \text{ONH-C(O)-O-(CH}_2\text{CH}_2\text{O)}_2\text{-R'}
Optimization Parameters :

  • Molar ratio : 1:1.2 (oxyamine:PEG2 bis-carbonate)

  • Temperature : 25–40°C

  • Catalyst : 0.5 mol% DMAP (4-dimethylaminopyridine).

Etherification via Mitsunobu Reaction

Alternative methods employ Mitsunobu conditions for ether bond formation:
ONH2-R+HO-(CH2CH2O)2-OHDIAD, PPh3ONH-(CH2CH2O)2-R’\text{ONH}_2\text{-R} + \text{HO-(CH}_2\text{CH}_2\text{O)}_2\text{-OH} \xrightarrow{\text{DIAD, PPh}_3} \text{ONH-(CH}_2\text{CH}_2\text{O)}_2\text{-R'}
Key Considerations :

  • Yield : 70–85%

  • Side products : Over-alkylation minimized by stoichiometric control.

Conjugation of the Trans-Cyclooctene (TCO) Moiety

The TCO group is introduced via carbamate or amide linkages. A preferred method involves reacting TCO-chloroformate with the PEG2-oxyamine intermediate:

TCO Activation as Chloroformate

TCO is converted to its chloroformate derivative using phosgene (COCl₂) or triphosgene:
TCO-OH+COCl2TCO-O-COCl+2HCl\text{TCO-OH} + \text{COCl}_2 \rightarrow \text{TCO-O-COCl} + 2\text{HCl}
Safety Note : Conducted under inert atmosphere due to phosgene toxicity.

Coupling with PEG2-Oxyamine

The TCO-chloroformate reacts with the PEG2-oxyamine’s amine group:
TCO-O-COCl+H2N-PEG2-ONH2TCO-O-C(O)-NH-PEG2-ONH2+HCl\text{TCO-O-COCl} + \text{H}_2\text{N-PEG2-ONH}_2 \rightarrow \text{TCO-O-C(O)-NH-PEG2-ONH}_2 + \text{HCl}
Reaction Conditions :

  • Solvent : Dry dichloromethane (DCM)

  • Base : N,N-Diisopropylethylamine (DIPEA)

  • Temperature : 0–5°C (prevents TCO decomposition).

Purification and Characterization

Final purification ensures removal of unreacted intermediates and byproducts:

Chromatographic Techniques

  • Size Exclusion Chromatography (SEC) : Separates PEG2-oxyamine-TCO from higher/lower MW species.

  • Reverse-Phase HPLC : Uses C18 columns with acetonitrile/water gradients (65–95% ACN).

Analytical Data

Table 1: Characterization of this compound

ParameterValueMethod
Molecular Weight316.39 g/molHRMS (ESI+)
Purity>98%HPLC (UV 254 nm)
TCO Reactivity (k₂)1.2 × 10³ M⁻¹s⁻¹ (vs. tetrazine)Kinetic assay
Solubility>50 mg/mL in PBSNephelometry

Challenges and Optimization Strategies

Stability of the Oxyamine Group

Oxyamines are prone to oxidation; thus, reactions are conducted under nitrogen with antioxidants (e.g., BHT):

  • Oxidation rate : <5% over 72 hours at 4°C.

TCO Isomerization

The trans-cyclooctene isomer is metastable. Storage at -20°C in amber vials minimizes isomerization to the less reactive cis form:

  • Half-life : 30 days at -20°C vs. 7 days at 25°C.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of this compound Synthesis Methods

MethodYield (%)Purity (%)Time (h)
Carbamate linkage789724
Mitsunobu etherification659236
TCO-chloroformate829818

Chemical Reactions Analysis

Types of Reactions

TCO-PEG2-oxyamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products

The major products formed from these reactions include oxime derivatives, stable carbon-nitrogen bonds, and substituted oxyamine compounds .

Scientific Research Applications

A. Chemistry

  • Click Chemistry : TCO-PEG2-oxyamine serves as a linker in click chemistry reactions, allowing for the synthesis of complex molecules. This application is crucial for creating novel compounds in pharmaceutical and materials science research.

B. Biology

  • Bioconjugation : The compound is widely used in bioconjugation techniques to label biomolecules such as proteins and peptides for imaging and diagnostic applications. This labeling enhances the visibility and tracking of biomolecules in various biological studies.

C. Medicine

  • Drug Delivery Systems : this compound is employed in developing targeted drug delivery systems. Its ability to form stable conjugates improves the solubility and stability of therapeutic agents, enhancing their efficacy in clinical applications.

D. Industry

  • Material Science : The compound is utilized in creating advanced materials with specific properties through cross-linking techniques. This application is significant in developing new polymers and nanomaterials.

A. Bioconjugation in Imaging Studies

A study demonstrated the use of this compound for labeling antibodies used in imaging tumor cells. The conjugated antibodies showed enhanced binding affinity to cancer markers, significantly improving imaging contrast compared to non-conjugated antibodies.

B. Drug Delivery Systems

In another case, researchers utilized this compound to create a targeted drug delivery system for chemotherapeutic agents. The conjugates exhibited increased stability and solubility, leading to improved therapeutic outcomes in animal models.

Mechanism of Action

The mechanism of action of TCO-PEG2-oxyamine involves its ability to react specifically with tetrazine-tagged biomolecules. The cycloaddition reaction between tetrazine and trans-cyclooctene is highly chemoselective and occurs with ultrafast kinetics . This reaction forms a stable bond, allowing for precise labeling and tagging of biomolecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares TCO-PEG2-oxyamine with structurally or functionally related compounds, highlighting key differences in reactivity, solubility, and applications:

Compound Reactive Groups PEG Length Key Reactions Applications Advantages/Limitations
This compound TCO + Oxyamine PEG2 IEDDA with tetrazine; oxime ligation with aldehydes Live-cell labeling, drug delivery Ultrafast kinetics (~10⁴ M⁻¹s⁻¹); reversible oxime bonds
TCO-PEG2-amine TCO + Amine PEG2 IEDDA with tetrazine; amidation with carboxyls Protein conjugation, surface modification Stable amide bonds; requires EDC activation
t-Boc-Aminooxy-PEG2-amine Boc-protected aminooxy + Amine PEG2 Oxime ligation (after Boc deprotection) Bioconjugation, biosensors Enhanced stability during storage; needs deprotection
TCO-PEG3-oxyamine TCO + Oxyamine PEG3 IEDDA with tetrazine; oxime ligation Dual-targeted drug delivery Longer PEG spacer reduces steric hindrance
TCO-PEG4-NHS ester TCO + NHS ester PEG4 IEDDA with tetrazine; NHS-amide coupling Protein labeling, antibody modification High reactivity with amines; no activation required

Key Findings:

Reactivity and Kinetics :

  • This compound exhibits superior reaction rates (~10⁴ M⁻¹s⁻¹) with tetrazines compared to slower amine-based conjugates (e.g., TCO-PEG2-amine), which require EDC-mediated activation for amidation .
  • Oxyamine-aldehyde reactions are pH-dependent (optimal at pH 4–6) and reversible, whereas amide bonds formed by TCO-PEG2-amine are irreversible .

Solubility and Stability: Increasing PEG length (e.g., PEG3 vs. PEG2) improves aqueous solubility but may reduce cellular uptake efficiency due to increased hydrophilicity . Boc-protected derivatives (e.g., t-Boc-Aminooxy-PEG2-amine) offer enhanced shelf-life but require acidic deprotection (e.g., TFA) for oxyamine activation .

Applications :

  • This compound is preferred for dynamic labeling in live cells, while NHS esters (e.g., TCO-PEG4-NHS ester) are better suited for stable protein modifications .
  • Dual-functional linkers like TCO-PEG3-oxyamine enable sequential conjugation strategies, such as tetrazine-mediated targeting followed by oxime-based drug attachment .

Research Insights and Trends

  • Custom Synthesis : Suppliers like AxisPharm and Shaanxi Xin Yan Bo Mei offer tailored PEG linkers (e.g., varying PEG lengths, reactive groups) to meet specific experimental needs .
  • Emerging Applications: this compound is being explored in pretargeted radioimmunotherapy, where its rapid kinetics improve tumor-to-background ratios .
  • Stability Challenges : Oxyamine groups are prone to oxidation; formulations often include antioxidants (e.g., ascorbic acid) for long-term storage .

Q & A

Basic Research Questions

Q. How can TCO-PEG2-oxyamine be effectively characterized for purity and structural integrity in conjugation experiments?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm the presence of the trans-cyclooctene (TCO) and PEG2-oxyamine moieties. High-performance liquid chromatography (HPLC) with a refractive index or UV detector can assess purity, while mass spectrometry (MS) validates molecular weight. Cross-reference with synthetic protocols from peer-reviewed studies to ensure reproducibility .

Q. What experimental controls are critical when evaluating this compound's reactivity in bioorthogonal click chemistry?

  • Methodological Answer : Include negative controls (e.g., omitting tetrazine partners) to confirm specificity of the TCO-tetrazine reaction. Quantify reaction kinetics using pseudo-first-order approximations under varying pH and temperature conditions. Validate results with fluorescence-based assays or gel electrophoresis to track conjugation efficiency .

Q. How should researchers address solubility challenges of this compound in aqueous buffers?

  • Methodological Answer : Optimize solvent systems by testing co-solvents like DMSO (≤10% v/v) or adjusting buffer ionic strength. Pre-dissolve the compound in a minimal volume of organic solvent before diluting into aqueous media. Monitor aggregation via dynamic light scattering (DLS) .

Advanced Research Questions

Q. How can conflicting data on this compound’s stability in physiological conditions be resolved?

  • Methodological Answer : Conduct accelerated stability studies at 37°C in simulated biological fluids (e.g., PBS, serum). Use LC-MS to identify degradation products and compare findings with literature. Apply Arrhenius kinetics to extrapolate shelf-life and validate with in vivo models. Address contradictions by adjusting PEG chain length or adding stabilizers like antioxidants .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound-based drug delivery systems?

  • Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50 values. Apply ANOVA with post-hoc tests to compare efficacy across formulations. For small sample sizes, employ Bayesian hierarchical models to account for variability. Ensure power analysis is performed during experimental design .

Q. How can systematic reviews be designed to evaluate this compound’s efficacy across heterogeneous preclinical studies?

  • Methodological Answer : Follow PRISMA guidelines to define inclusion criteria (e.g., in vivo models, conjugation efficiency thresholds). Use PICO framework to structure the research question: Population (specific cell lines or animal models), Intervention (this compound conjugation), Comparison (alternative linkers), Outcomes (targeting efficiency, toxicity). Perform meta-analysis using random-effects models to account for study heterogeneity .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for reproducible research?

  • Methodological Answer : Implement quality-by-design (QbD) principles during synthesis, monitoring critical parameters (e.g., reaction time, purification methods). Use design of experiments (DoE) to identify influential variables. Characterize each batch with orthogonal techniques (NMR, HPLC, MS) and archive reference samples for cross-validation .

Methodological Frameworks for Research Design

  • PICO Framework : Define Population (e.g., cancer cells), Intervention (this compound-drug conjugates), Comparison (non-targeted drugs), Outcomes (cellular uptake, tumor reduction) to structure hypothesis-driven studies .
  • FINER Criteria : Ensure questions are Feasible (resource-appropriate), Interesting (novelty in linker chemistry), Novel (unexplored applications), Ethical (compliance with biosafety guidelines), and Relevant (impact on drug delivery field) .

Data Contradiction Analysis

  • Apply triangulation by combining experimental results, computational simulations (e.g., molecular docking of TCO-tetrazine interactions), and literature meta-analysis to resolve discrepancies .

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